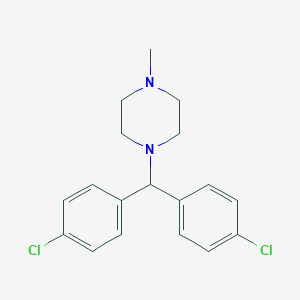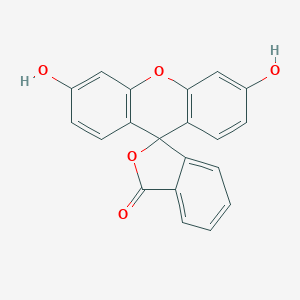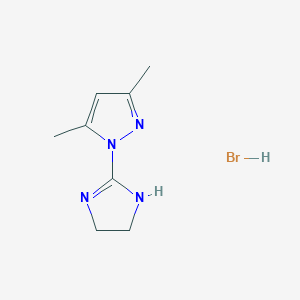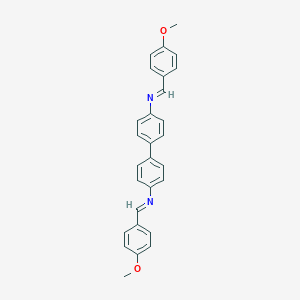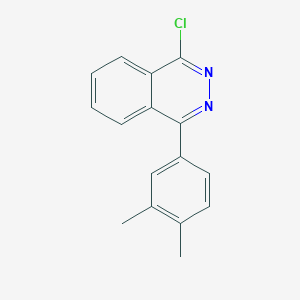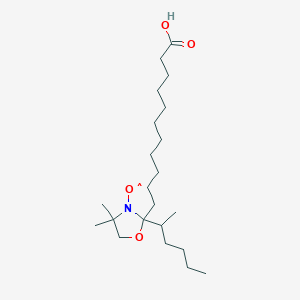![molecular formula C16H12FNO2 B161970 1-[(4-Fluorophenyl)methyl]indole-3-carboxylic acid CAS No. 226883-79-0](/img/structure/B161970.png)
1-[(4-Fluorophenyl)methyl]indole-3-carboxylic acid
Overview
Description
“1-[(4-Fluorophenyl)methyl]indole-3-carboxylic acid” is an indolyl carboxylic acid . It is a derivative of PB-22 where the pentyl side chain is replaced by a 4-fluorobenzyl group . This compound is a crystalline solid with a molecular formula of C26H18FNO2 and a molecular weight of 395.4 .
Synthesis Analysis
The synthesis of indole-3-carboxylic acid derivatives has been a subject of interest in recent years . Methods for the synthesis of these compounds often involve indole cyclization . For instance, Liu et al. developed a method for the preparation of 3-alkoxycarbonyl derivatives of indole, based on the reaction of substituted o-iodoaniline with dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of “1-[(4-Fluorophenyl)methyl]indole-3-carboxylic acid” includes an indole ring attached to a carboxylic acid group and a 4-fluorobenzyl group .Chemical Reactions Analysis
Indole derivatives, including “1-[(4-Fluorophenyl)methyl]indole-3-carboxylic acid”, can undergo various chemical reactions. For instance, they can participate in electrophilic substitution reactions at the indole 3-position .Physical And Chemical Properties Analysis
“1-[(4-Fluorophenyl)methyl]indole-3-carboxylic acid” is a crystalline solid . It is soluble in DMF (25 mg/ml), DMF:PBS (pH7.2) (1:2) (0.25 mg/ml), and DMSO (10 mg/ml) .Scientific Research Applications
Synthesis Methods
- Indole-2-carboxylic Acid Synthesis : Indole-2-carboxylic acid, a similar compound to 1-[(4-Fluorophenyl)methyl]indole-3-carboxylic acid, is a versatile intermediate in pharmaceuticals. Various synthesis methods, such as hydrogen reduction with palladium-loaded catalysts, have been explored due to environmental concerns (Jiang et al., 2017).
Pharmacological Applications
- Glycine-Site NMDA Receptor Antagonists : Compounds structurally related to 1-[(4-Fluorophenyl)methyl]indole-3-carboxylic acid, such as indole-2-carboxylic acids, have been identified as potent selective antagonists for the glycine site of the NMDA receptor, showing promise in treating neurological conditions (Baron et al., 2005).
Fluorescent Probes and Photophysical Studies
- Fluorescent Indole Derivatives : Some indole derivatives, akin to 1-[(4-Fluorophenyl)methyl]indole-3-carboxylic acid, have been synthesized for use as fluorescent probes. These derivatives show potential for strong-acidity pH detection in living cells, with properties such as large Stokes shifts and high selectivity (Nan et al., 2015).
Chemical Modifications and Derivatives
- Constrained Tryptophan Derivatives : Novel indole derivatives with structural similarities to 1-[(4-Fluorophenyl)methyl]indole-3-carboxylic acid have been designed for peptide conformation studies. These compounds feature a ring structure limiting the conformational flexibility of the side chain (Horwell et al., 1994).
Anticancer Properties
- Anticancer Activity : Certain indole-carboxylic acids, structurally related to 1-[(4-Fluorophenyl)methyl]indole-3-carboxylic acid, have been evaluated for their anticancer activity, with some derivatives showing significant antimitotic activity at micromolar concentrations (Kryshchyshyn-Dylevych et al., 2020).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2/c17-12-7-5-11(6-8-12)9-18-10-14(16(19)20)13-3-1-2-4-15(13)18/h1-8,10H,9H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLLPLNNVZERDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501342135 | |
| Record name | FUB-PB-22 3-Carboxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid | |
CAS RN |
226883-79-0 | |
| Record name | FUB-PB-22 3-Carboxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



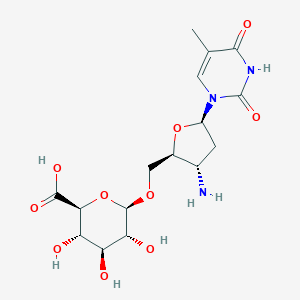
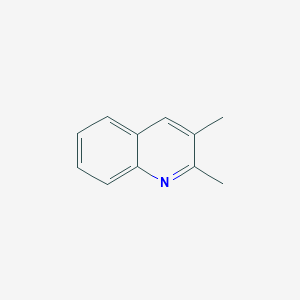
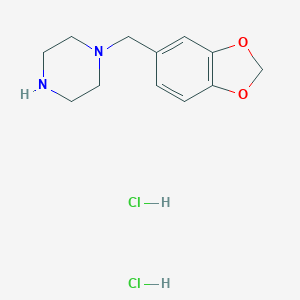
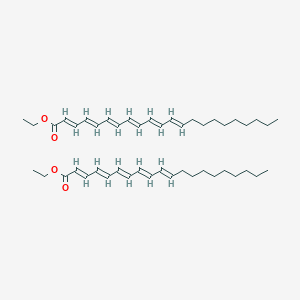
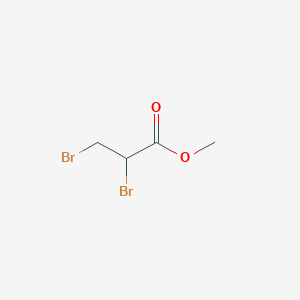
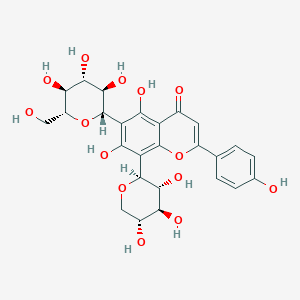
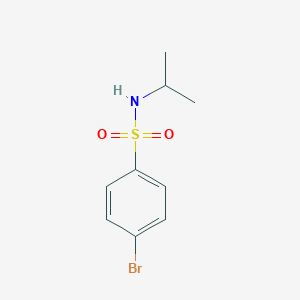
![Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)](/img/structure/B161904.png)
